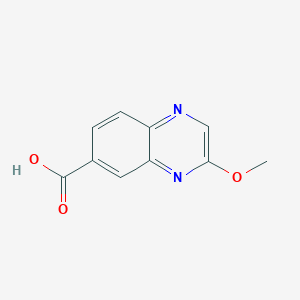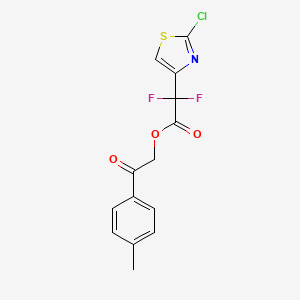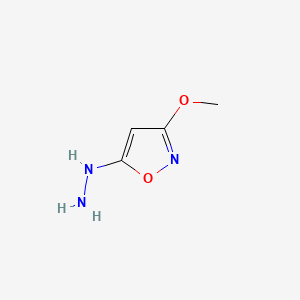![molecular formula C12H19Cl2N3 B13577388 7-(3-Pyridyl)-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B13577388.png)
7-(3-Pyridyl)-1,7-diazaspiro[4.4]nonane dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonanedihydrochloride is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonanedihydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of a pyridine derivative with a suitable diamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also be optimized to minimize waste and reduce the use of hazardous reagents. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonanedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine-functionalized spiro compounds.
Applications De Recherche Scientifique
7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonanedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is utilized in the development of new materials with unique properties, such as advanced polymers and catalysts.
Mécanisme D'action
The mechanism of action of 7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonanedihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-(pyridin-2-yl)-1,7-diazaspiro[4.4]nonanedihydrochloride
- 7-(pyrazin-2-yl)-1,7-diazaspiro[4.4]nonanedihydrochloride
Uniqueness
Compared to similar compounds, 7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonanedihydrochloride exhibits unique properties due to the position of the pyridine ring. This positional difference can significantly influence the compound’s biological activity and chemical reactivity, making it a valuable molecule for targeted research and development.
Propriétés
Formule moléculaire |
C12H19Cl2N3 |
|---|---|
Poids moléculaire |
276.20 g/mol |
Nom IUPAC |
7-pyridin-3-yl-1,7-diazaspiro[4.4]nonane;dihydrochloride |
InChI |
InChI=1S/C12H17N3.2ClH/c1-3-11(9-13-6-1)15-8-5-12(10-15)4-2-7-14-12;;/h1,3,6,9,14H,2,4-5,7-8,10H2;2*1H |
Clé InChI |
UFRFTXJBECHQSJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCN(C2)C3=CN=CC=C3)NC1.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-1-methoxy-2-[(E)-2-nitroethenyl]benzene](/img/structure/B13577305.png)
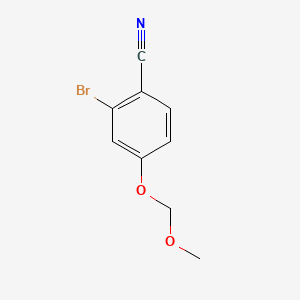
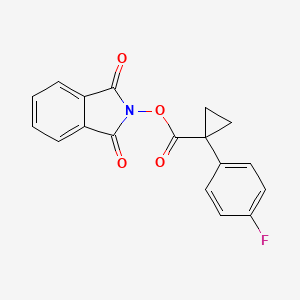
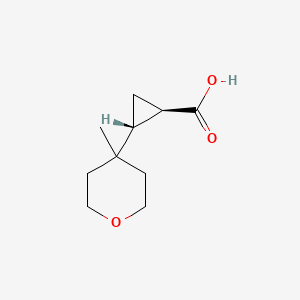

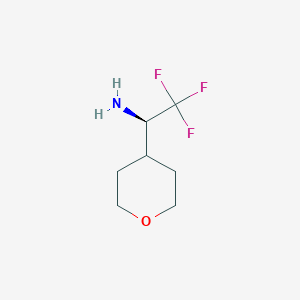
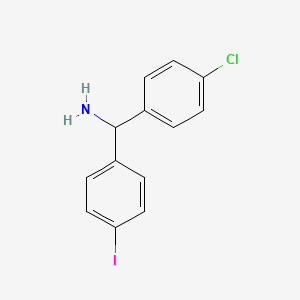
![2-oxo-N-[(4-sulfamoylphenyl)methyl]-2H-chromene-3-carboxamide](/img/structure/B13577363.png)
